Lithium 2-methylbutan-2-olate

Catalog No.
S1914924
CAS No.
53535-81-2
M.F
C5H11LiO
M. Wt
94.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium 2-methylbutan-2-olate

CAS Number

53535-81-2

Product Name

Lithium 2-methylbutan-2-olate

IUPAC Name

lithium;2-methylbutan-2-olate

Molecular Formula

C5H11LiO

Molecular Weight

94.1 g/mol

InChI

InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1

InChI Key

QPDJILZPDAMLFH-UHFFFAOYSA-N

SMILES

[Li+].CCC(C)(C)[O-]

Canonical SMILES

[Li+].CCC(C)(C)[O-]

Organic Synthesis

Lithium 2-methylbutan-2-olate acts as a strong base in organic synthesis []. Its bulky tert-butyl group (C(CH3)3) and the positive charge on lithium (Li+) create a stable carbanion (a negatively charged carbon) when LiOtBu reacts with a proton (H+). This carbanion acts as a nucleophile, readily attacking electrophilic centers in organic molecules, facilitating bond formation and creation of new carbon-carbon bonds. LiOtBu's strength and steric hindrance (bulkiness) make it particularly useful for deprotonation reactions involving hindered substrates or those requiring strong basicity [].

Catalysis

Lithium 2-methylbutan-2-olate demonstrates catalytic activity in various organic transformations. Researchers have explored its use in:

  • Aldol reactions: LiOtBu promotes aldol reactions, which involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl [].
  • Polymerization reactions: LiOtBu can initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties [].

These are just a few examples, and ongoing research continues to explore the potential of LiOtBu as a catalyst in diverse organic reactions.

Material Science

Lithium 2-methylbutan-2-olate plays a role in the synthesis of advanced materials. Studies have investigated its use in preparing:

  • Precursors for metal oxides: LiOtBu can react with metal halides to form metal tert-butoxides, which serve as precursors for the deposition of metal oxide thin films []. These films have applications in electronics and optoelectronics.
  • Organic light-emitting diodes (OLEDs): LiOtBu can be used to deprotonate specific molecules involved in OLED fabrication, potentially influencing the light-emitting properties of these devices [].

Lithium 2-methylbutan-2-olate is an organolithium compound with the molecular formula C5H11LiOC_5H_{11}LiO. It is characterized by a lithium atom bonded to an alkoxide group derived from 2-methylbutan-2-ol. This compound exists as a chiral amide base and can form dimers in both solid and solution states, which is significant for its reactivity and stability in various chemical environments . Its unique structure allows it to participate in a variety of

Lithium 2-methylbutan-2-olate is known for its high reactivity, particularly in:

  • Substitution Reactions: Acts as a nucleophile to replace halide ions in alkyl halides, forming new carbon-lithium bonds.
  • Addition Reactions: Can add to carbonyl compounds (aldehydes and ketones) to yield alcohols.
  • Deprotonation Reactions: Deprotonates weak acids (e.g., alcohols and amines) to form lithium salts.

These reactions typically occur in aprotic solvents like tetrahydrofuran or diethyl ether under inert conditions to avoid unwanted side reactions.

Lithium 2-methylbutan-2-olate exhibits significant biological activity, particularly through its modulation of enzyme activity. It primarily targets enzymes that require magnesium as a co-factor, such as glycogen synthase kinase 3-beta (GSK3B). Inhibition of GSK3B activates the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation. The compound has been shown to enhance neuroplasticity and promote neuroprotection by modulating neurotransmitter release and influencing cellular metabolism.

The synthesis of Lithium 2-methylbutan-2-olate can be achieved through several methods:

  • Reaction with Lithium Metal:
    • Reagents: 2-methylbutan-2-ol and lithium metal.
    • Conditions: Conducted in aprotic solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.
    • Reaction:
      2 methylbutan 2 ol+lithiumLithium 2 methylbutan 2 olate+hydrogen gas\text{2 methylbutan 2 ol}+\text{lithium}\rightarrow \text{Lithium 2 methylbutan 2 olate}+\text{hydrogen gas}
  • Industrial Production: In industrial settings, finely dispersed lithium metal is often used to enhance reaction rates. Elevated temperatures may be applied, along with pressure-resistant systems to manage the reactivity of lithium.

Lithium 2-methylbutan-2-olate has diverse applications across various fields:

  • Organic Synthesis: Utilized as a strong base and nucleophile in organic chemistry for synthesizing complex molecules.
  • Polymerization: Acts as a reactive intermediate in the anionic polymerization of acrylic monomers, influencing the kinetics and microstructure of polymers.
  • Pharmaceutical Research: Investigated for its potential neuroprotective effects and modulation of signaling pathways relevant to neurological conditions .

Studies on Lithium 2-methylbutan-2-olate indicate that it interacts with various biomolecules and enzymes, influencing several biochemical pathways. Its ability to inhibit GSK3B has implications for therapeutic strategies targeting mood disorders and neurodegenerative diseases. Its pharmacokinetics typically involve good oral absorption with renal clearance being the primary elimination route.

Lithium 2-methylbutan-2-olate shares structural similarities with other lithium compounds, particularly lithium alcoholates. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Lithium tert-butoxideAlkoxide groupCommonly used as a base in organic synthesis
Lithium diisopropylamideAlkoxide groupKnown for its strong nucleophilic character
Lithium phenylacetylideAlkoxide groupUsed in coupling reactions; more reactive than alcoholates
Lithium hexamethyldisilazideAlkoxide groupFunctions as a strong base; used in various organic reactions

Lithium 2-methylbutan-2-olate is unique due to its specific structural configuration that allows it to engage effectively in both nucleophilic substitution and addition reactions, making it particularly versatile in synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (53.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (53.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (53.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

53535-81-2

Dates

Modify: 2023-08-16

Explore Compound Types